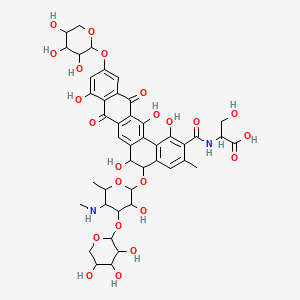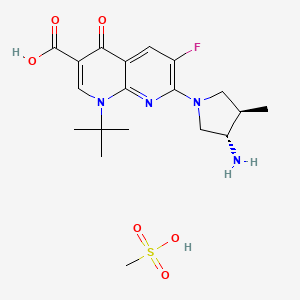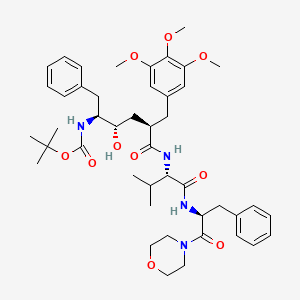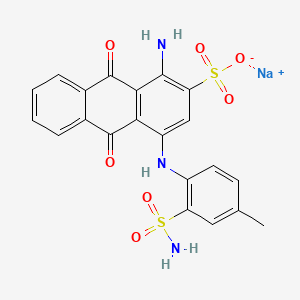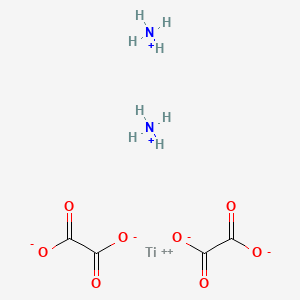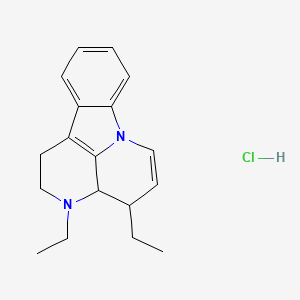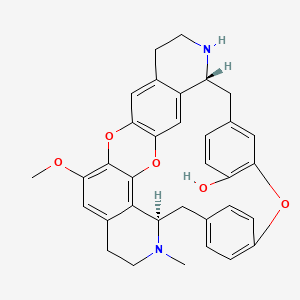
Magnesium;ethanolate;titanium(4+);tris(prop-1-en-2-yl)alumane;tetrachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum, tris(1-methylethenyl)-, reaction products with magnesium ethoxide and titanium tetrachloride: is a complex organometallic compound. It is synthesized through the reaction of aluminum, tris(1-methylethenyl)- with magnesium ethoxide and titanium tetrachloride. This compound is known for its unique chemical properties and applications in various fields, including catalysis and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of aluminum, tris(1-methylethenyl)-, reaction products with magnesium ethoxide and titanium tetrachloride involves the following steps:
Preparation of Aluminum, tris(1-methylethenyl)-: This precursor is synthesized by reacting aluminum with 1-methylethenyl groups under controlled conditions.
Reaction with Magnesium Ethoxide: The aluminum, tris(1-methylethenyl)- is then reacted with magnesium ethoxide. This step requires precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Addition of Titanium Tetrachloride: Finally, titanium tetrachloride is added to the reaction mixture. The reaction is typically carried out at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully monitored, and advanced purification techniques are employed to obtain high-purity products.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxides.
Reduction: It can also be reduced under specific conditions to yield different reduced forms.
Substitution: The compound is capable of undergoing substitution reactions, where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products:
Oxidation: Formation of aluminum oxides, magnesium oxides, and titanium oxides.
Reduction: Reduced forms of the original compound with altered oxidation states.
Substitution: New organometallic compounds with different ligands.
科学研究应用
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: It is employed in the synthesis of advanced materials with unique properties.
Biology and Medicine:
Drug Delivery: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Imaging: The compound is being explored for use in imaging techniques due to its unique electronic properties.
Industry:
Coatings: It is used in the production of specialized coatings with enhanced durability and resistance to corrosion.
Electronics: The compound is being investigated for use in electronic devices due to its conductive properties.
作用机制
The mechanism of action of aluminum, tris(1-methylethenyl)-, reaction products with magnesium ethoxide and titanium tetrachloride involves its ability to form stable complexes with various substrates. The molecular targets and pathways involved include:
Catalytic Sites: The compound provides active catalytic sites for various chemical reactions.
Electron Transfer: It facilitates electron transfer processes, which are crucial for its catalytic activity.
Ligand Exchange: The compound can undergo ligand exchange reactions, allowing it to interact with different substrates.
相似化合物的比较
Aluminum, tris(1-methylethenyl)-: The precursor compound used in the synthesis.
Magnesium ethoxide: Another key reactant in the synthesis process.
Titanium tetrachloride: A common reagent used in various organometallic reactions.
Uniqueness:
Complex Structure: The combination of aluminum, magnesium, and titanium in a single compound provides unique chemical properties.
Versatility: Its ability to undergo various chemical reactions makes it highly versatile in different applications.
Stability: The compound forms stable complexes, making it suitable for use in harsh conditions.
属性
分子式 |
C13H25AlCl4MgO2Ti |
|---|---|
分子量 |
454.3 g/mol |
IUPAC 名称 |
magnesium;ethanolate;titanium(4+);tris(prop-1-en-2-yl)alumane;tetrachloride |
InChI |
InChI=1S/3C3H5.2C2H5O.Al.4ClH.Mg.Ti/c3*1-3-2;2*1-2-3;;;;;;;/h3*1H2,2H3;2*2H2,1H3;;4*1H;;/q;;;2*-1;;;;;;+2;+4/p-4 |
InChI 键 |
GFYFGADBIWTFEK-UHFFFAOYSA-J |
规范 SMILES |
CC[O-].CC[O-].CC(=C)[Al](C(=C)C)C(=C)C.[Mg+2].[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


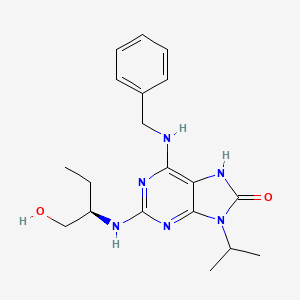
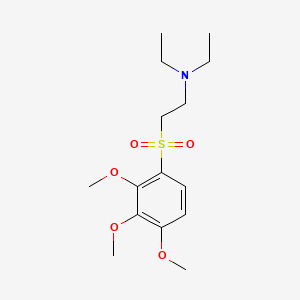

![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
